4-(2-fluorophenyl)-7-methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione
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Overview
Description
4-(2-fluorophenyl)-7-methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazines.
Preparation Methods
The synthesis of 4-(2-fluorophenyl)-7-methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with a thioamide derivative in the presence of a cyclizing agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
4-(2-fluorophenyl)-7-methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-7-methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
4-(2-fluorophenyl)-7-methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione can be compared with other similar compounds, such as:
4-(2-chlorophenyl)-7-methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
4-(2-bromophenyl)-7-methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione:
4-(2-iodophenyl)-7-methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione: Iodine substitution may enhance certain biological activities due to its larger atomic size and different electronic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties .
Properties
Molecular Formula |
C12H8FN3S2 |
---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-7-methyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione |
InChI |
InChI=1S/C12H8FN3S2/c1-7-6-16-10(8-4-2-3-5-9(8)13)14-11(17)15-12(16)18-7/h2-6H,1H3 |
InChI Key |
RLJDVMRURPRXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=S)N=C2S1)C3=CC=CC=C3F |
Origin of Product |
United States |
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